3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-12-3-1-10(2-4-12)5-17-14(21)18-6-11(7-18)8-19-13(20)9-23-15(19)22/h1-4,11H,5-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXBOQAUVSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)F)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Moiety: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions to form the oxazolidinone ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Coupling Reactions: The final step involves coupling the oxazolidinone and azetidine intermediates with a 4-fluorobenzylamine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidinone moiety, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid
Biological Activity
The compound 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-(4-fluorobenzyl)azetidine-1-carboxamide represents a novel chemical entity with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure
The compound's IUPAC name indicates a complex structure that includes an azetidine ring and a dioxooxazolidine moiety, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 355.36 g/mol.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific activities observed for this compound.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The azetidine and oxazolidinone rings are known to enhance the efficacy of antibiotics, particularly against resistant strains such as Staphylococcus aureus.
Table 1: Antimicrobial Activity against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Azetidine derivatives have shown promise in inhibiting the proliferation of various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 14.5 | |
| HCT-116 (Colon Cancer) | 25.0 | |
| Capan-1 (Pancreatic Cancer) | 20.0 |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of bacterial protein synthesis and interference with cancer cell metabolism. The oxazolidinone structure is known to bind to the bacterial ribosome, thereby preventing translation.
Case Studies
Recent case studies have highlighted the effectiveness of similar azetidine derivatives in combination therapies:
- Combination Therapy with Oxacillin : A study demonstrated that certain azetidinone derivatives could enhance the efficacy of oxacillin against resistant strains of S. aureus, suggesting a synergistic effect that could be explored further with our compound .
- Antiviral Properties : Some azetidine derivatives have shown antiviral activity against RNA viruses, indicating potential applications in treating viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Core
N-(4-Fluorophenyl)-3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide (C₁₈H₁₉ClN₄O)
- Key Differences: Replaces the oxazolidinone with a 4-methylpyrazole group.
- Implications: Pyrazole rings are aromatic heterocycles that engage in π-π stacking and hydrogen bonding. This substitution may alter target selectivity compared to the oxazolidinone, which has hydrogen-bonding carbonyl groups .
N-(4-Chlorobenzyl)-3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (C₂₀H₂₀ClN₅O₂)
- Key Differences: Features a phenoxymethyltriazole substituent instead of oxazolidinone and uses a 4-chlorobenzyl group.
- Implications: Triazoles are metabolically stable and often used in click chemistry-derived drugs.
Functional Group Comparisons
Oxazolidinone vs. Thioxoimidazolidine
- Example : N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide (C₂₃H₁₉ClFN₃O₃S)
- Key Differences: Replaces oxazolidinone with a thioxoimidazolidine and adds a furylmethyl group.
- The furan ring introduces additional π-π interactions .
Fluorobenzyl vs. Chlorophenyl Substituents
- Example : N-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)acetamide (C₁₂H₁₄FN₂O)
- Key Differences : Uses a pyrrolidine-acetamide chain instead of azetidine-carboxamide.
- Implications : Pyrrolidine’s five-membered ring offers conformational flexibility, whereas azetidine’s rigidity may restrict binding to specific pockets .
Pharmacological and Functional Insights
- Receptor Affinity: highlights that substituent variations significantly impact receptor binding. For instance, WIN 55212-2 binds more strongly to CB2 than CB1 receptors, suggesting that the oxazolidinone in the target compound could similarly influence selectivity for specific targets .
- Metabolic Stability: Triazole-containing analogs (e.g., ) are often resistant to oxidative metabolism, whereas oxazolidinones may undergo hydrolysis, affecting half-life .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
